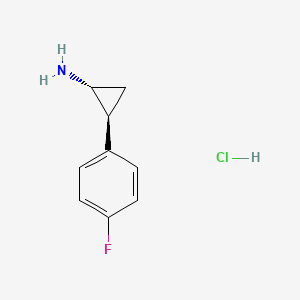

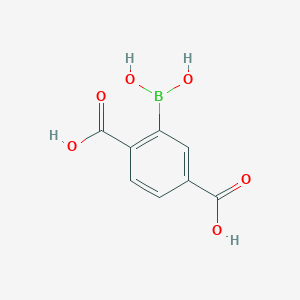

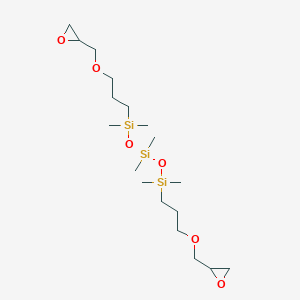

![molecular formula C13H7F3O B3067665 2,3',5'-三氟-[1,1'-联苯]-4-甲醛 CAS No. 1318975-41-5](/img/structure/B3067665.png)

2,3',5'-三氟-[1,1'-联苯]-4-甲醛

描述

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde (TFBC) is a fluorinated organic compound that has gained significant attention in recent years due to its potential applications in scientific research. TFBC is a versatile compound that can be used in a variety of research fields, including chemistry, biochemistry, and pharmacology.

科学研究应用

Agrochemical Applications

The compound can be used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . Trifluoromethylpyridine derivatives are primarily used in crop protection from pests .

Pharmaceutical Applications

Trifluoromethylpyridine derivatives, which can be synthesized using the compound, are also used in the pharmaceutical industry . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

As mentioned above, the trifluoromethylpyridine moiety, synthesized using the compound, is used in veterinary products . This indicates the compound’s potential use in veterinary medicine.

Synthesis of Fluxapyroxad

The compound is a key intermediate in the synthesis of Fluxapyroxad , an active ingredient in fungicides. This highlights its importance in the production of agrochemicals.

Noncovalent Interactions Study

The compound can be used in the study of noncovalent interactions, such as halogen bonds and π⋯π stacking interactions . This is important in understanding molecular assembly, drug design, and other related fields.

Development of Fluorinated Organic Chemicals

The compound can contribute to the development of fluorinated organic chemicals . These chemicals have a wide range of applications, including agrochemicals, pharmaceuticals, and functional materials .

作用机制

Target of Action

The primary target of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways .

Mode of Action

2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde interacts with its target by inhibiting the succinate dehydrogenase (SQR) enzyme . This inhibition results in the disruption of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .

Biochemical Pathways

The compound affects the tricarboxylic cycle and mitochondrial electron transport . By inhibiting the succinate dehydrogenase enzyme, it disrupts these pathways, leading to the stunting of fungal growth .

Pharmacokinetics

In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing . It is widely distributed, with the highest concentrations found in the liver, thyroid, and adrenals . The compound is extensively metabolized, with the main biotransformation mechanisms being hydroxylation at the biphenyl ring, N-demethylation at the pyrazole ring, loss of a fluorine atom at the biphenyl ring, and conjugation with glucuronic acid or glutathione . Excretion is primarily via feces and to a lesser extent urine .

Result of Action

The molecular and cellular effects of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde’s action include the inhibition of key fungal life functions and the disruption of the tricarboxylic cycle and mitochondrial electron transport . This leads to the stunting of fungal growth .

属性

IUPAC Name |

4-(3,5-difluorophenyl)-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O/c14-10-4-9(5-11(15)6-10)12-2-1-8(7-17)3-13(12)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIFVZNUYYQLIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

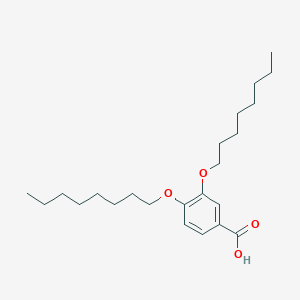

![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-diphenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067615.png)

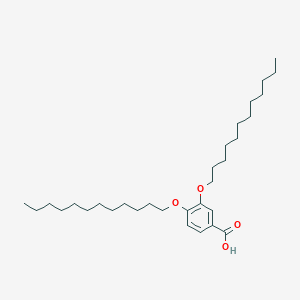

![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)

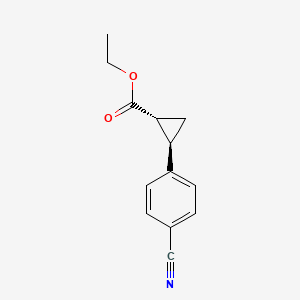

![(11aR)-3,7-Bis[3,5-bis(trifluoromethyl)phenyl]-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin](/img/structure/B3067626.png)

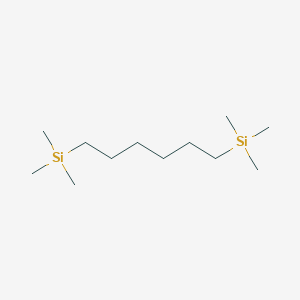

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)